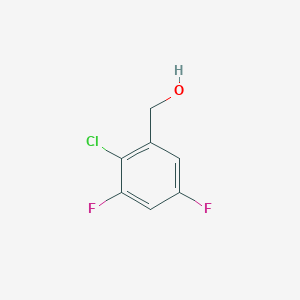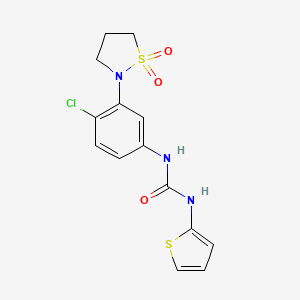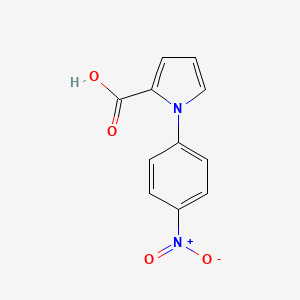
2-Chloro-3,5-difluorobenzyl alcohol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3,5-difluorobenzyl alcohol (2-CFBA) is a compound belonging to the class of organic compounds known as monofluorobenzylic alcohols. It is a colorless, volatile liquid with a pungent odor. It is a common intermediate used in the synthesis of numerous pharmaceuticals and other organic compounds. 2-CFBA has a wide range of applications in the pharmaceutical, agricultural, and industrial sectors.
Wissenschaftliche Forschungsanwendungen
Mechanistic Insights into Oxidation Processes
The oxidation of benzyl alcohol derivatives, including those structurally related to 2-chloro-3,5-difluorobenzyl alcohol, provides significant insights into the mechanistic pathways of hydrogen atom transfer versus electron transfer in chemical reactions. For instance, the rate of oxidation of benzyl alcohol derivatives by a non-heme iron(IV)-oxo complex is profoundly influenced by the presence of scandium ions, demonstrating a shift from one-step hydrogen atom transfer to stepwise electron transfer and proton transfer mechanisms. This indicates the complex interplay of factors that govern oxidation processes in organic chemistry, which can be crucial for developing new chemical synthesis methods and understanding biological oxidation mechanisms (Morimoto et al., 2012).
Photocatalytic Oxidation of Benzyl Alcohol Derivatives
The photocatalytic oxidation of benzyl alcohol and its derivatives into corresponding aldehydes using titanium dioxide under oxygen atmosphere has been explored, highlighting the potential of using light to drive chemical reactions. This process, which proceeds with high conversion and selectivity, emphasizes the role of surface complexes on the catalyst in achieving selective oxidation. Such studies can inform the development of more efficient photocatalytic processes for organic synthesis and environmental remediation applications (Higashimoto et al., 2009).
Sedative-Hypnotic Activity of Derivatives
Research into the sedative-hypnotic activities of 4-hydroxybenzyl alcohol derivatives, which share structural similarities with 2-chloro-3,5-difluorobenzyl alcohol, suggests that modifications to the benzyl alcohol core can lead to compounds with significant biological activity. Such compounds have been evaluated for their effects on the central nervous system, providing a foundation for the development of new therapeutic agents for treating insomnia and other disorders (Zhu et al., 2018).
Sustainable Chemical Synthesis
The catalysis of reactions involving benzyl alcohol derivatives by manganese PNP pincer complexes illustrates a sustainable approach to synthesizing complex organic molecules, such as quinolines and pyrimidines. This method, characterized by high atom efficiency and the selective formation of bonds while releasing hydrogen and water, exemplifies the integration of green chemistry principles into synthetic organic chemistry. It opens up pathways for the environmentally friendly production of pharmacologically relevant compounds (Mastalir et al., 2016).
Eigenschaften
IUPAC Name |
(2-chloro-3,5-difluorophenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF2O/c8-7-4(3-11)1-5(9)2-6(7)10/h1-2,11H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBUQFPJJRKHMFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CO)Cl)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-3,5-difluorophenyl)methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-methylphenyl)-2-[(3-oxo-2-{2-[(2-phenylethyl)carbamoyl]ethyl}-2H,3H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide](/img/structure/B2891459.png)


![2-[4-(3,6-Dichloropyridine-2-carbonyl)piperazin-1-yl]phenol](/img/structure/B2891467.png)

![2-Benzyl-3-methyl-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2891469.png)
![ethyl 4-(2-(7-oxo-3-(m-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2891471.png)
![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2891474.png)


![7-methyl-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine](/img/structure/B2891478.png)
![2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B2891479.png)
![3-(3-Chlorophenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]propanamide](/img/structure/B2891480.png)
